molecular formula C13H15N3O5S B2921261 2-(4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide CAS No. 2034262-68-3

2-(4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide

Cat. No.: B2921261
CAS No.: 2034262-68-3
M. Wt: 325.34
InChI Key: IFCHZJGOMQJWPL-UHFFFAOYSA-N
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Description

2-(4-(N-((5-Methylisoxazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide is a synthetic organic compound with the molecular formula C13H15N3O5S and a molecular weight of 325.34 g/mol . Its structure features a unique acetamide-sulfonamide scaffold, a motif of significant interest in medicinal chemistry . Compounds containing sulfonamide groups are known to exhibit a wide spectrum of biological activities, including antimicrobial, diuretic, and anti-carbonic anhydrase properties, while the acetamide moiety is found in drugs targeting pain, inflammation, and convulsions . This specific molecular architecture, which combines a phenoxyacetamide chain with a 5-methylisoxazole group via a sulfonamide linker, makes it a valuable intermediate for researchers exploring new pharmacologically active agents . It is particularly relevant for scientists working in hit-to-lead optimization and investigating structure-activity relationships (SAR) in drug discovery. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-[(5-methyl-1,2-oxazol-4-yl)methylsulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5S/c1-9-10(6-15-21-9)7-16-22(18,19)12-4-2-11(3-5-12)20-8-13(14)17/h2-6,16H,7-8H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCHZJGOMQJWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Synthesis

The compound features a sulfonamide moiety linked to a phenoxyacetamide structure, with a 5-methylisoxazole substituent. The synthesis typically involves nucleophilic substitution reactions, yielding derivatives that can be characterized through NMR, IR, and mass spectrometry techniques.

Antibacterial Activity

Recent studies have shown that derivatives of the compound exhibit significant antibacterial properties. For instance, a study on sulfamethoxazole derivatives indicated that certain compounds demonstrated selective inhibition against carbonic anhydrase IX and XII, which are implicated in tumor growth and metastasis. The cytotoxicity was assessed using MCF7 and MCF10a cell lines, revealing promising results:

CompoundMWIC50 (µg/mL) MCF7IC50 (µg/mL) MCF10a
S84713.64 ± 0.231.65 ± 1.71
S93919.81 ± 0.5346.72 ± 2.52
S154200.73 ± 0.0434.71 ± 1.87

The data indicates that compound S15 has the highest potency against MCF7 cells, suggesting its potential as an effective antibacterial agent .

Anticancer Activity

The anticancer potential of the compound has been explored through various in vitro studies. For example, the compound's ability to induce apoptosis in cancer cell lines has been documented. In a study evaluating the cytotoxic effects of several analogs in B16F10 murine melanoma cells, it was found that specific analogs exhibited significant cytotoxicity at low concentrations:

  • Analog 2 showed concentration-dependent cytotoxicity at doses as low as 2.5 µM.
  • Other analogs did not demonstrate significant cytotoxicity at concentrations ≤20 µM .

This suggests that modifications to the isoxazole moiety could enhance anticancer activity.

The proposed mechanism of action for the compound involves inhibition of key enzymes associated with cancer cell proliferation and survival pathways. The sulfonamide group is known to interfere with bacterial folate synthesis, while the isoxazole ring may contribute to enzyme inhibition through chelation or steric hindrance.

Case Studies

  • Case Study on Antibacterial Efficacy : A derivative was tested against various bacterial strains, demonstrating moderate to high activity compared to standard antibiotics like ketoconazole . The study highlighted the importance of structural modifications in enhancing antibacterial properties.
  • Case Study on Anticancer Properties : In vivo studies involving animal models have shown that compounds similar to this compound can significantly reduce tumor size when administered in conjunction with traditional chemotherapy agents .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Table 1: Key Structural Differences and Properties
Compound Name Substituent on Phenoxy Sulfamoyl Substituent Molecular Formula Key Features Reference
Target Compound: 2-(4-(N-((5-Methylisoxazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide 4-sulfamoyl (5-Methylisoxazol-4-yl)methyl Not explicitly given Central isoxazole at 4-position; sulfamoyl-phenoxy linkage N/A
2-(4-Isopropyl-3-methylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide 4-isopropyl-3-methyl 5-Methylisoxazol-3-yl C22H25N3O5S Isoxazole at 3-position; bulky isopropyl group enhances lipophilicity
N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide 2-isopropyl 5-Methylisoxazol-3-yl C21H23N3O5S Ortho-isopropyl phenoxy; predicted pKa 5.58, moderate solubility
N-{4-[(3,4-Dimethylisoxazol-5-yl)sulfamoyl]phenyl}-2-[(4′-methylbiphenyl-4-yl)oxy]acetamide 4′-methylbiphenyl 3,4-Dimethylisoxazol-5-yl C26H25N3O5S Biphenyl group increases aromatic interactions; dimethylisoxazole
2-[(5-Methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxyacetamide Methoxybenzimidazole Pyridylmethylsulfinyl Complex Benzimidazole core with sulfinyl linkage; targets proton pumps

Key Observations :

  • Isoxazole Position : The target compound’s 4-methylisoxazole substituent (vs. 3- or 5-position in analogs) may alter hydrogen bonding and steric interactions with biological targets .
  • Sulfamoyl Modifications : Substitution with pyridylmethylsulfinyl (in benzimidazole analogs) introduces chiral centers and redox-sensitive sulfinyl groups, broadening therapeutic mechanisms .

Key Observations :

  • Synthetic Efficiency : Benzimidazole derivatives achieve higher yields (up to 97%) compared to triazole analogs (45–57%), likely due to optimized reaction conditions .
  • Spectral Trends : Methoxy and isopropyl groups produce distinct NMR signals (e.g., δ 3.74–3.93 for methoxy; δ 1.33 for isopropyl) .
  • Thermal Stability : Triazole derivatives exhibit high melting points (>200°C), suggesting strong crystalline packing, whereas isoxazole-acetamides may have lower melting points .

Pharmacological Implications

  • Isoxazole vs. Benzimidazole Cores : Benzimidazole analogs (–3) are structurally related to proton pump inhibitors (e.g., omeprazole), whereas isoxazole-acetamides may target enzymes like cyclooxygenase or carbonic anhydrase due to sulfonamide motifs .
  • Sulfamoyl vs. Sulfonyl Groups: The sulfamoyl group in the target compound (vs.
  • Lipophilicity and Bioavailability : Compounds with isopropyl or biphenyl groups () are more lipophilic (LogP ~3–4), favoring CNS penetration, while polar substituents (e.g., methoxy) improve solubility for systemic action .

Q & A

Basic: What are the recommended synthesis protocols for 2-(4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenoxy)acetamide, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with sulfonylation of the phenolic intermediate followed by coupling with the 5-methylisoxazole moiety. Key steps include:

  • Sulfamoylation: Reacting 4-hydroxyphenylacetamide with sulfamoyl chloride under anhydrous conditions (e.g., in DMF with triethylamine as a base) .
  • Isoxazole coupling: Introducing the 5-methylisoxazol-4-ylmethyl group via nucleophilic substitution or Mitsunobu reaction .
  • Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor by HPLC (C18 column, UV detection at 254 nm) .

Basic: How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

  • Handling: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust. Avoid skin contact due to H315 (skin irritation) and H319 (eye irritation) hazards .
  • Storage: Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Desiccate to prevent hydrolysis of the sulfamoyl group .

Basic: What spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm the presence of the isoxazole methyl group (δ ~2.3 ppm in ¹H NMR) and sulfamoyl protons (δ ~7.5–8.0 ppm). The acetamide carbonyl appears at ~170 ppm in ¹³C NMR .
  • IR Spectroscopy: Look for sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and acetamide C=O (~1650 cm⁻¹) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]⁺. Discrepancies between calculated and observed values may indicate impurities; cross-validate with elemental analysis .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-response validation: Replicate assays (e.g., enzyme inhibition, cytotoxicity) using standardized protocols (e.g., IC₅₀ determination with triplicate measurements).
  • Structural analogs: Compare activity with derivatives (e.g., replacing the 5-methylisoxazole with thiazole) to identify pharmacophore specificity .
  • Solubility controls: Use DMSO stocks (<0.1% final concentration) to avoid solvent interference. Confirm solubility via dynamic light scattering (DLS) .

Advanced: What computational strategies predict the compound’s reactivity and target interactions?

Methodological Answer:

  • Docking studies: Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase). Validate with MD simulations (NAMD/GROMACS) .
  • DFT calculations: Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites (e.g., sulfamoyl group reactivity) .
  • ADMET prediction: Tools like SwissADME assess bioavailability, BBB penetration, and CYP450 interactions based on logP (~1.8) and PSA (~110 Ų) .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

  • Core modifications: Replace the phenoxy group with heteroaromatic rings (e.g., pyridine) to enhance solubility. Modify the isoxazole methyl to trifluoromethyl for metabolic stability .
  • Bioisosteres: Substitute the sulfamoyl group with phosphonamidate to reduce toxicity while retaining hydrogen-bonding capacity .
  • Pharmacokinetic profiling: Use in vitro assays (e.g., microsomal stability, plasma protein binding) to prioritize derivatives with improved half-life .

Basic: What are the critical controls for in vitro toxicity assays?

Methodological Answer:

  • Negative controls: Use vehicle-only (e.g., DMSO) and untreated cells.
  • Positive controls: Include known cytotoxins (e.g., doxorubicin) to validate assay sensitivity.
  • Endpoint normalization: Measure ATP levels (CellTiter-Glo) alongside LDH release to distinguish apoptosis from necrosis .

Advanced: How can crystallography elucidate binding modes with biological targets?

Methodological Answer:

  • Co-crystallization: Soak the compound into protein crystals (e.g., human carbonic anhydrase II) at 10 mM concentration.
  • Data collection: Use synchrotron radiation (λ = 1.0 Å) for high-resolution (<2.0 Å) structures. Refine with Phenix and validate ligand placement with omit maps .

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